molecular formula C16H23N3O3 B5880787 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE

3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B5880787
M. Wt: 305.37 g/mol
InChI Key: XZSBDUSINWPOSM-UHFFFAOYSA-N
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Description

3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and piperazine.

    Attachment of the Butanone Moiety: The final step involves the reaction of the intermediate with 3-methyl-1-butanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Condensation: The carbonyl group in the butanone moiety can participate in condensation reactions with amines to form imines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Primary amines under acidic or basic conditions.

Major Products

    Reduction: Formation of 3-METHYL-1-[4-(3-AMINOBENZYL)PIPERAZINO]-1-BUTANONE.

    Substitution: Various substituted piperazine derivatives.

    Condensation: Formation of imines or Schiff bases.

Scientific Research Applications

3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism by which 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with a different substitution pattern.

    3-METHYL-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-BUTANONE: Similar but with a different position of the nitro group.

Uniqueness

3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE is unique due to the specific positioning of the nitro group and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13(2)10-16(20)18-8-6-17(7-9-18)12-14-4-3-5-15(11-14)19(21)22/h3-5,11,13H,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSBDUSINWPOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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